molecular formula C16H19NO3 B12928946 (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanamine

(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanamine

Cat. No.: B12928946
M. Wt: 273.33 g/mol
InChI Key: BLECVMLKEBWWJQ-UHFFFAOYSA-N
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Description

(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two methoxy groups on the phenyl ring and an amine group attached to the methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanamine can be achieved through several methods. One common approach involves the reduction of 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF) as the solvent . This method yields the desired amine with high purity and efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic amines.

Scientific Research Applications

(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. The methoxy groups may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanamine is unique due to the specific arrangement of methoxy groups and the presence of the methanamine moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

(2,4-dimethoxyphenyl)-(4-methoxyphenyl)methanamine

InChI

InChI=1S/C16H19NO3/c1-18-12-6-4-11(5-7-12)16(17)14-9-8-13(19-2)10-15(14)20-3/h4-10,16H,17H2,1-3H3

InChI Key

BLECVMLKEBWWJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)N

Origin of Product

United States

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